4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate is a complex organic compound with the molecular formula C32H22N8O10S3 and a molecular weight of 774.8. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Vorbereitungsmethoden
The synthesis of 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate involves a series of diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Analyse Chemischer Reaktionen
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include strong acids like hydrochloric acid for diazotization and reducing agents like sodium sulfite for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate involves its ability to form stable diazonium salts, which can then participate in various coupling reactions. These reactions often target nucleophilic sites on other molecules, leading to the formation of azo compounds. The molecular pathways involved include the stabilization of the diazonium ion and its subsequent reaction with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate include other diazonium salts and azo compounds. Some examples are:
- 4-[(4-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
- 4-[(2-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
What sets this compound apart is its specific substitution pattern, which influences its reactivity and the color properties of the resulting azo compounds .
Eigenschaften
CAS-Nummer |
68938-67-0 |
---|---|
Molekularformel |
C32H22N8O10S3 |
Molekulargewicht |
774.8 g/mol |
IUPAC-Name |
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate |
InChI |
InChI=1S/2C16H10N4O3S.H2O4S/c2*17-18-15-8-9-16(14-7-2-1-6-13(14)15)20-19-11-4-3-5-12(10-11)24(21,22)23;1-5(2,3)4/h2*1-10H;(H2,1,2,3,4) |
InChI-Schlüssel |
ILZDMJTXWHOGOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC(=CC=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC(=CC=C3)S(=O)(=O)O.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.